(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate
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Overview
Description
GR-63799X is a synthetic organic compound known for its role as an agonist of the prostanoid EP3 receptor. This compound has been studied for its effects on various biological processes, including cell proliferation and myocardial infarction .
Preparation Methods
The synthesis of GR-63799X involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions, including cyclization and condensation reactions.
Introduction of functional groups: Functional groups such as hydroxyl, phenoxy, and benzoylamino groups are introduced through substitution reactions.
Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
GR-63799X undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the core structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GR-63799X has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of prostanoid receptors and their agonists.
Biology: GR-63799X is used to investigate the role of EP3 receptors in various biological processes, such as cell proliferation and myocardial infarction.
Medicine: The compound has potential therapeutic applications in treating conditions related to EP3 receptor activity, such as cardiovascular diseases.
Industry: GR-63799X can be used in the development of new drugs targeting prostanoid receptors.
Mechanism of Action
The mechanism of action of GR-63799X involves its binding to the prostanoid EP3 receptor, a G protein-coupled receptor. Upon binding, GR-63799X activates the receptor, leading to a cascade of intracellular signaling events. These events include the activation of protein kinase C and the opening of ATP-sensitive potassium channels, which contribute to the compound’s effects on cell proliferation and myocardial infarction .
Comparison with Similar Compounds
GR-63799X is similar to other prostanoid EP3 receptor agonists, such as M&B 28767. GR-63799X has unique properties that make it distinct:
Potency: GR-63799X has been shown to have a higher potency in certain biological assays compared to similar compounds.
Selectivity: It exhibits selectivity for the EP3 receptor, reducing off-target effects.
Stability: GR-63799X is more stable under physiological conditions, making it suitable for in vivo studies.
Similar compounds include:
- M&B 28767
- Prostaglandin E2
- Prostaglandin F2-alpha
Properties
CAS No. |
106342-69-2 |
---|---|
Molecular Formula |
C34H37NO8 |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate |
InChI |
InChI=1S/C34H37NO8/c36-26(22-41-27-13-7-4-8-14-27)23-42-33-29(30(37)21-31(33)38)15-9-1-2-10-16-32(39)43-28-19-17-25(18-20-28)35-34(40)24-11-5-3-6-12-24/h1-8,11-14,17-20,26,29,31,33,36,38H,9-10,15-16,21-23H2,(H,35,40)/b2-1-/t26?,29-,31+,33+/m0/s1 |
InChI Key |
QQTQLHVRUZWVQZ-WYFSZTNASA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)CC/C=C\CCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)OCC(COC4=CC=CC=C4)O)O |
SMILES |
C1C(C(C(C1=O)CCC=CCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)OCC(COC4=CC=CC=C4)O)O |
Canonical SMILES |
C1C(C(C(C1=O)CCC=CCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)OCC(COC4=CC=CC=C4)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GR 63799X GR-63799X GR63799X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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